Cas no 1337153-92-0 (4-Nitro-2-(pyrrolidin-2-yl)phenol)

4-Nitro-2-(pyrrolidin-2-yl)phenol is a nitro-substituted phenolic compound featuring a pyrrolidine moiety, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The presence of both nitro and pyrrolidine groups contributes to its reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. Its structural features allow for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Researchers value this compound for its versatility in constructing pharmacophores and as a precursor in targeted organic transformations.
4-Nitro-2-(pyrrolidin-2-yl)phenol structure
1337153-92-0 structure
Product name:4-Nitro-2-(pyrrolidin-2-yl)phenol
CAS No:1337153-92-0
MF:C10H12N2O3
MW:208.213882446289
CID:6136244
PubChem ID:22755449

4-Nitro-2-(pyrrolidin-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 1337153-92-0
    • SCHEMBL11589948
    • EN300-1839236
    • 4-nitro-2-(pyrrolidin-2-yl)phenol
    • 4-Nitro-2-(pyrrolidin-2-yl)phenol
    • Inchi: 1S/C10H12N2O3/c13-10-4-3-7(12(14)15)6-8(10)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5H2
    • InChI Key: PQGJBOFIZFCLQT-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C1CCCN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 78.1Ų

4-Nitro-2-(pyrrolidin-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839236-1.0g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
1g
$871.0 2023-06-02
Enamine
EN300-1839236-10.0g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
10g
$3746.0 2023-06-02
Enamine
EN300-1839236-0.05g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
0.05g
$732.0 2023-06-02
Enamine
EN300-1839236-0.1g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
0.1g
$767.0 2023-06-02
Enamine
EN300-1839236-0.5g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
0.5g
$836.0 2023-06-02
Enamine
EN300-1839236-2.5g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
2.5g
$1707.0 2023-06-02
Enamine
EN300-1839236-5.0g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
5g
$2525.0 2023-06-02
Enamine
EN300-1839236-0.25g
4-nitro-2-(pyrrolidin-2-yl)phenol
1337153-92-0
0.25g
$801.0 2023-06-02

Additional information on 4-Nitro-2-(pyrrolidin-2-yl)phenol

Introduction to 4-Nitro-2-(pyrrolidin-2-yl)phenol (CAS No. 1337153-92-0)

4-Nitro-2-(pyrrolidin-2-yl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1337153-92-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by a nitro group and a pyrrolidine substituent, which together contribute to its unique chemical properties and potential biological activities. The structural motif of this molecule positions it as a valuable scaffold for further chemical modification and exploration in drug discovery programs.

The nitro group, a key functional moiety in 4-Nitro-2-(pyrrolidin-2-yl)phenol, is known for its reactivity and ability to participate in various chemical transformations. This reactivity makes it a versatile component in synthetic chemistry, enabling the construction of more complex molecules through processes such as reduction, diazotization, or coupling reactions. The presence of the nitro group also influences the electronic properties of the molecule, making it an attractive candidate for applications in photochemistry and material science.

Complementing the nitro group is the pyrrolidine ring, which is a common pharmacophore in medicinal chemistry. Pyrrolidine derivatives are frequently encountered in biologically active compounds due to their ability to mimic natural amino acid structures and interact with biological targets. In 4-Nitro-2-(pyrrolidin-2-yl)phenol, the pyrrolidine ring is attached to a phenolic moiety, creating a bifunctional system that could exhibit dual interactions with biological targets. This structural feature opens up possibilities for designing molecules with enhanced binding affinity and selectivity.

The combination of these structural elements—nitro group and pyrrolidine ring—makes 4-Nitro-2-(pyrrolidin-2-yl)phenol (CAS No. 1337153-92-0) a compound of considerable interest for researchers exploring novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of such compounds, allowing for targeted design and optimization efforts.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The nitro group in 4-Nitro-2-(pyrrolidin-2-yl)phenol could serve as a handle for designing inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase, which play crucial roles in inflammation. Additionally, the pyrrolidine moiety could be exploited to modulate enzyme activity by interacting with specific amino acid residues in the active site.

Another area where 4-Nitro-2-(pyrrolidin-2-yl)phenol shows promise is in the development of anticancer agents. The structural features of this compound make it a potential candidate for inhibiting kinases or other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that nitroaromatic compounds can exhibit cytotoxic effects on various cancer cell lines, and modifications to enhance potency and selectivity are actively being explored.

The synthesis of 4-Nitro-2-(pyrrolidin-2-yl)phenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration of phenolic precursors followed by functional group interconversion to introduce the pyrrolidine moiety. Advances in catalytic methods have improved the efficiency of these synthetic steps, reducing waste and energy consumption.

The pharmacological evaluation of 4-Nitro-2-(pyrrolidin-2-yl)phenol has revealed several interesting properties. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may have anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

One particularly notable aspect of 4-Nitro-2-(pyrrolidin-2-yl)phenol is its solubility characteristics. The presence of both polar functional groups—the hydroxyl group and the nitro group—enhances its solubility in both aqueous and organic solvents, making it more amenable for formulation into drug delivery systems. This property is crucial for developing effective pharmaceutical formulations that ensure optimal bioavailability and therapeutic efficacy.

The future direction of research on 4-Nitro-2-(pyrrolidin-2-y1)phenol (CAS No. 1337153-92-0) will likely focus on structure-based drug design and optimization efforts. High-throughput screening (HTS) techniques combined with computational modeling will be employed to identify derivatives with improved pharmacokinetic profiles and reduced toxicity. Furthermore, exploration of its mechanism of action will provide deeper insights into its biological effects and potential therapeutic applications.

In conclusion, 4-Nitro-2-(pyrrolidin-2-y1)phenol represents a promising lead compound for further development in pharmaceutical research. Its unique structural features—combining a nitro group with a pyrrolidine substituent—make it an attractive scaffold for designing novel therapeutic agents with potential applications in oncology and anti-inflammatory therapy. Continued investigation into its biological activity, synthetic pathways, and pharmacological properties will likely yield valuable insights into its role as a building block for future drugs.

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